molecular formula C17H27BN2O2 B15340332 4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B15340332
M. Wt: 302.2 g/mol
InChI Key: CXERLWAAVGJHPG-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS: 852228-08-1) is a boronate ester-functionalized pyridine derivative. Its molecular formula is C₁₆H₂₅BN₂O₂, with a molecular weight of 288.20 g/mol . The compound features a pyridine core substituted at the 2-position with a piperidine ring and at the 5-position with a pinacol boronate ester. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The piperidine moiety enhances solubility in organic solvents and may influence pharmacokinetic properties, such as blood-brain barrier permeability, due to its amine functionality .

Properties

Molecular Formula

C17H27BN2O2

Molecular Weight

302.2 g/mol

IUPAC Name

4-methyl-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H27BN2O2/c1-13-11-15(20-9-7-6-8-10-20)19-12-14(13)18-21-16(2,3)17(4,5)22-18/h11-12H,6-10H2,1-5H3

InChI Key

CXERLWAAVGJHPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves the reaction of a bipyridinyl derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation may produce boronic acids .

Scientific Research Applications

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as the formation of biaryl compounds in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at Pyridine 2-Position Molecular Weight (g/mol) Key Properties/Applications
4-Methyl-2-(piperidin-1-YL)-5-(dioxaborolan-2-YL)pyridine (852228-08-1) Piperidin-1-yl 288.20 High solubility in polar aprotic solvents; used in CNS-targeting drug candidates.
2-Isopropoxy-4-methyl-5-(dioxaborolan-2-YL)pyridine (1451391-04-0) Isopropoxy 277.18 Lower basicity; improved stability in aqueous media for radiopharmaceuticals.
2-Methanesulfonyl-5-(dioxaborolan-2-YL)pyridine (N/A) Methanesulfonyl 283.13 Electron-withdrawing group enhances reactivity in cross-couplings; used in kinase inhibitors.
2-Benzyl-5-(dioxaborolan-2-YL)pyridine (EN300-4753884) Benzyl 321.23 Bulky substituent increases steric hindrance; limited in vivo bioavailability.
2-(tert-Butoxy)-5-(dioxaborolan-2-YL)pyridine (N/A) tert-Butoxy 275.16 High thermal stability; suitable for high-temperature synthetic protocols.
2-(Difluoromethoxy)-5-(dioxaborolan-2-YL)pyridine (893440-50-1) Difluoromethoxy 299.11 Fluorine atoms improve metabolic stability and lipophilicity.

Key Insights :

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., piperidin-1-yl) reduce the electrophilicity of the boronate ester, slowing Suzuki coupling kinetics compared to electron-withdrawing groups (e.g., methanesulfonyl) .
  • Bulky substituents (e.g., benzyl) decrease reaction yields due to steric hindrance during palladium catalysis .

Physicochemical Properties :

  • Piperidine and isopropoxy derivatives exhibit higher solubility in polar solvents (e.g., DMSO) than tert-butoxy or benzyl analogs .
  • Fluorinated variants (e.g., difluoromethoxy) show enhanced logP values, favoring blood-brain barrier penetration .

Biological Applications: The piperidine-substituted compound is frequently utilized in neuropharmacology due to its amine functionality, which mimics endogenous neurotransmitters . Methanesulfonyl derivatives are prevalent in kinase inhibitor development, leveraging their ability to form hydrogen bonds with ATP-binding pockets .

Pharmacological Relevance :

  • Piperidine-containing derivatives demonstrate moderate inhibitory activity against glycogen synthase kinase 3β (IC₅₀ = 1.2 μM), attributed to the amine’s interaction with catalytic lysine residues .
  • Methanesulfonyl analogs show superior potency in kinase assays (IC₅₀ = 0.3 μM) but exhibit higher cytotoxicity (CC₅₀ = 8.5 μM) .

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